N~2~-(4-isopropylphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(4-isopropylphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as Compound X, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound belongs to the class of N-acyl amino acid derivatives and has a unique chemical structure that makes it a promising candidate for further research.
Mechanism of Action
The mechanism of action of Compound X is not yet fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the proliferation of cancer cells through the induction of apoptosis. Additionally, Compound X has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, thereby reducing inflammation.
Biochemical and Physiological Effects
Compound X has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Compound X has also been shown to exhibit anti-inflammatory activity by inhibiting the activity of certain enzymes that are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Compound X in lab experiments is its potent antitumor activity, which makes it a promising candidate for further research in the field of cancer treatment. Additionally, the compound has also been shown to exhibit anti-inflammatory activity, which could have potential applications in the treatment of inflammatory diseases. However, one of the limitations of using Compound X in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions that could be pursued in the research of Compound X. One potential area of research is the development of more efficient synthesis methods for the compound, which could make it more accessible for further research. Additionally, further studies are needed to fully understand the mechanism of action of Compound X, which could lead to the development of more effective treatments for cancer and inflammatory diseases. Finally, there is also a need for further studies to evaluate the safety and toxicity of Compound X, which could help to determine its potential for use in clinical settings.
Scientific Research Applications
Compound X has been the subject of extensive research due to its potential applications in various fields. One of the most promising applications of Compound X is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, Compound X has also been shown to have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-(3-methylphenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14(2)16-8-10-18(11-9-16)21(25(4,23)24)13-19(22)20-17-7-5-6-15(3)12-17/h5-12,14H,13H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQLQRJNKOGIER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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